N-(1-benzyl-4-piperidinyl)-N'-(2,3-dichlorophenyl)urea
Overview
Description
N-(1-benzyl-4-piperidinyl)-N'-(2,3-dichlorophenyl)urea, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of scientists at Upjohn Pharmaceuticals. U-47700 was initially developed as a potential alternative to morphine, but it was never approved for medical use due to its high abuse potential and addictive properties.
Mechanism of Action
N-(1-benzyl-4-piperidinyl)-N'-(2,3-dichlorophenyl)urea works by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the activation of the opioid system, which is responsible for the modulation of pain, reward, and other physiological processes. This compound is a potent agonist of the mu-opioid receptor, which means that it produces a strong analgesic effect.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including pain relief, sedation, euphoria, and respiratory depression. It also has the potential to produce a range of side effects, including nausea, vomiting, constipation, and dizziness. The effects of this compound can vary depending on the dose and the individual's tolerance to opioids.
Advantages and Limitations for Lab Experiments
N-(1-benzyl-4-piperidinyl)-N'-(2,3-dichlorophenyl)urea has several advantages as a research tool. It is a potent and selective agonist of the mu-opioid receptor, which makes it useful for studying the opioid system. It also has a relatively short half-life, which allows researchers to study its effects over a shorter time frame. However, this compound also has several limitations as a research tool. It is highly addictive and has a high potential for abuse, which makes it difficult to use in animal studies. It is also illegal in many countries, which limits its availability for research purposes.
Future Directions
There are several potential future directions for research on N-(1-benzyl-4-piperidinyl)-N'-(2,3-dichlorophenyl)urea. One area of interest is the development of new analgesic drugs that target the opioid system without producing the side effects of traditional opioids. Another area of interest is the development of new addiction treatments that target the mu-opioid receptor. Finally, researchers are also interested in studying the long-term effects of this compound on the brain and other physiological systems.
Scientific Research Applications
N-(1-benzyl-4-piperidinyl)-N'-(2,3-dichlorophenyl)urea has been the subject of extensive scientific research in recent years. Researchers have studied its mechanisms of action, biochemical and physiological effects, and potential medical applications. Some of the areas of research include pain management, addiction treatment, and the development of new analgesic drugs.
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2,3-dichlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O/c20-16-7-4-8-17(18(16)21)23-19(25)22-15-9-11-24(12-10-15)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPWAOIVUGTNCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=C(C(=CC=C2)Cl)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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